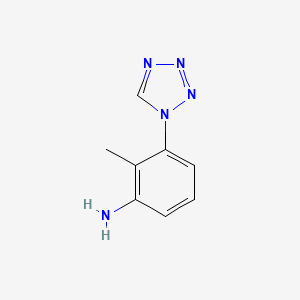
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, also known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTAA is a tetrazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Antibacterial Activity: Tetrazoles exhibit antibacterial properties, making them potential candidates for developing new antibiotics. Researchers have explored their effectiveness against various bacterial strains .
Antifungal Activity: In vitro studies have demonstrated the antifungal activity of tetrazole derivatives, including 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, against Candida albicans .
Analgesic and Anti-inflammatory Properties: Tetrazoles may have analgesic and anti-inflammatory effects, which could be relevant for pain management and inflammation-related conditions .
Synthetic Chemistry
Efficient Synthesis: Researchers have developed efficient synthetic methods for constructing the triazole ring in 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline. These metal-free processes enhance sustainability and scalability .
Material Science
Enzyme Inhibitors: In drug discovery, tetrazoles serve as starting materials for synthesizing enzyme inhibitors related to cardiovascular diseases. Their nitrogen-rich structure contributes to their bioactivity .
Other Applications
Photography: Tetrazoles find use in photography, particularly as sensitizers or stabilizers in photographic emulsions.
Growth Hormones: Some tetrazole derivatives have been investigated for their potential as growth hormones.
Virtual Screening Platforms: Tetrazoles can serve as platforms for virtual screening in drug discovery, aiding in identifying potential lead compounds.
Mecanismo De Acción
Target of Action
Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
Tetrazoles are known to form both aliphatic and aromatic heterocyclic compounds . They can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
It’s known that tetrazoles can decompose and emit toxic nitrogen fumes when exposed to shock, fire, and heat .
Propiedades
IUPAC Name |
2-methyl-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSJBQUHRHSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)
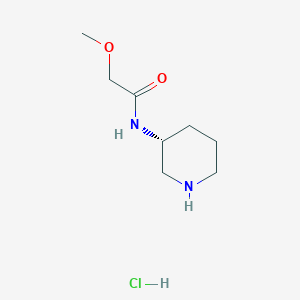
![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
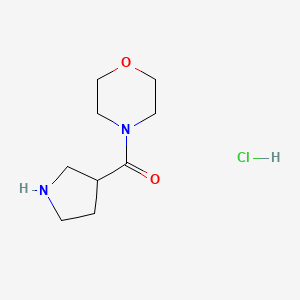
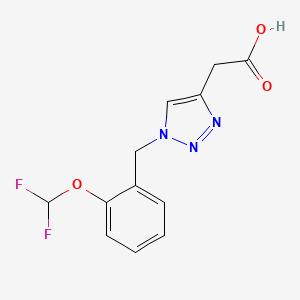
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2773435.png)
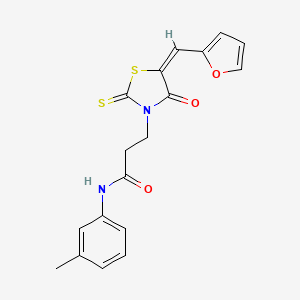
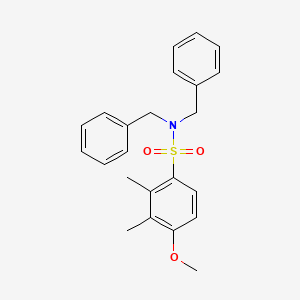
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid](/img/structure/B2773439.png)
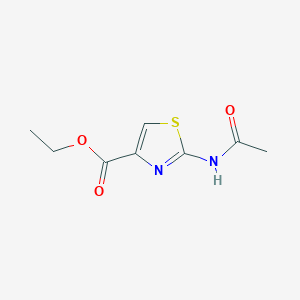
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2773443.png)
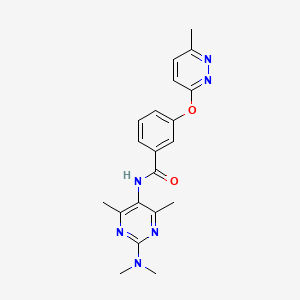
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]](/img/structure/B2773447.png)